molecular formula C13H8ClNOS B1371579 2-Phenoxy-6-chlorobenzothiazole CAS No. 1179324-90-3

2-Phenoxy-6-chlorobenzothiazole

Cat. No. B1371579
M. Wt: 261.73 g/mol
InChI Key: UWSHJNMVLKXMHO-UHFFFAOYSA-N
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Description

2-Phenoxy-6-chlorobenzothiazole is a derivative of benzothiazole, a scaffold that is significant in the field of synthetic and medicinal chemistry . Benzothiazole derivatives possess a wide range of pharmacological properties and a high degree of structural diversity, making them crucial for the investigation of novel therapeutics .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various methods. One such method involves the reaction of 2-amino-6-chlorobenzothiazole or 2-amino-5-fluorobenzothiazole with acyl chloride and triethylamine as a binding agent, using dioxane as the solvent . Another method involves the dissolution of a compound and an appropriate aromatic acid in phosphorus oxychloride, followed by reflux for 20 hours .


Molecular Structure Analysis

Benzothiazole derivatives are promising due to their distinctive structures and broad spectrum of biological effects .


Chemical Reactions Analysis

In a reaction involving 2-amino-6-chlorobenzothiazole or 2-amino-5-fluorobenzothiazole, acyl chloride, and triethylamine as a binding agent, dioxane is employed as the solvent. The reaction mixture undergoes reflux for 3–4 hours, with TLC used to monitor the reaction progress .

Future Directions

Benzothiazole derivatives are being explored for their potential as anti-tumor small molecule drugs that simultaneously have anti-inflammatory and anticancer properties . The future development trend and prospect of the synthesis of benzothiazole derivatives are expected to focus on the fabrication of 2-arylbenzothiazoles through different synthetic pathways . This research is expected to aid in the development of more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

6-chloro-2-phenoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNOS/c14-9-6-7-11-12(8-9)17-13(15-11)16-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSHJNMVLKXMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxy-6-chlorobenzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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